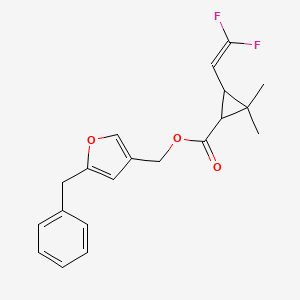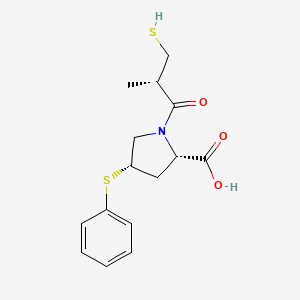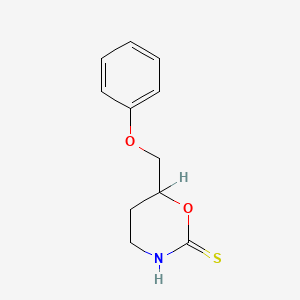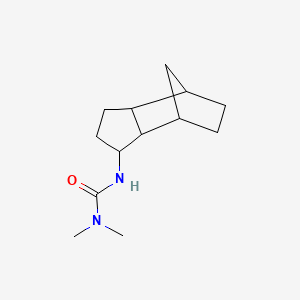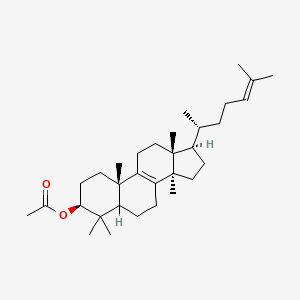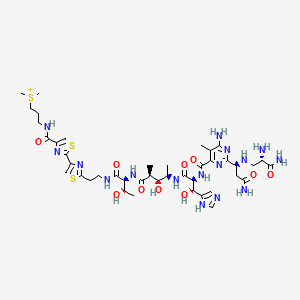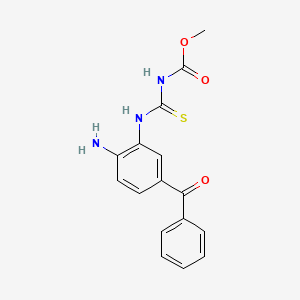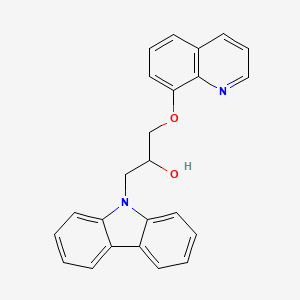
1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-carbazolyl)-3-(8-quinolinyloxy)-2-propanol is a member of carbazoles.
Wissenschaftliche Forschungsanwendungen
Epoxypropylcarbazole Derivatives
1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol has been studied in the context of its reactions with other compounds. For instance, the reactions of epoxypropylcarbazole derivatives, like 9-(2,3-epoxypropyl)carbazole, with 2-phenylindole have been explored. These reactions occur at different sites depending on the conditions, such as at the nitrogen atom in the presence of alkali or at C(3) upon heating with 2-phenylindole (Getautis et al., 2000).
Polyester Resins Enhancement
Carbazolyl compounds, including 3-(9-carbazolyl)propane-1,2-diol, a derivative of 1-(9-carbazolyl)-3-(8-quinolinyloxy)-2-propanol, have been utilized to modify unsaturated polyester resins. These modifications result in enhanced thermal and heat resistance, making the resins more stable and robust than classic resins (Lubczak, 2013).
Photophysical Studies and Optical Applications
Novel carbazole fluorophores, synthesized from carbazolyl derivatives, have been studied for their photophysical properties. These compounds exhibit positive solvatochromism and intramolecular charge transfer, making them potential candidates for applications in nonlinear optical properties and electroluminescent devices (Telore et al., 2017).
Molecular Glasses for Electrophotography
Carbazolyl-containing molecular glasses have been synthesized and evaluated for their electrophotographic properties. These glasses, when doped with certain compounds, show significant hole drift mobilities, making them suitable for use in organic photoconductors (Daškevičienė et al., 2002).
Electroluminescent Devices
Derivatives of carbazolyl compounds have been used as saturated blue emitters in electroluminescent devices. These devices, utilizing compounds like bis(arylquinoxalinyl)carbazole derivatives, emit saturated blue light, indicating potential applications in display technologies (Lin et al., 2006).
Eigenschaften
Produktname |
1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol |
|---|---|
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-carbazol-9-yl-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C24H20N2O2/c27-18(16-28-23-13-5-7-17-8-6-14-25-24(17)23)15-26-21-11-3-1-9-19(21)20-10-2-4-12-22(20)26/h1-14,18,27H,15-16H2 |
InChI-Schlüssel |
IHTNCHFQXFIPGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC5=C4N=CC=C5)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



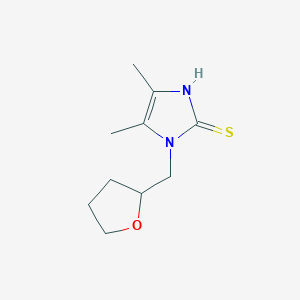
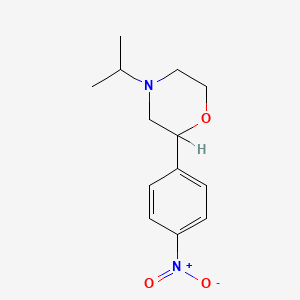
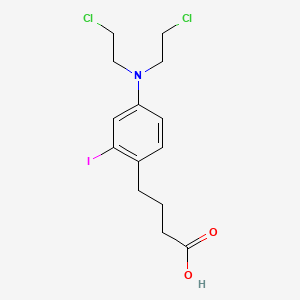
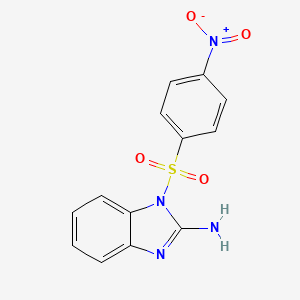
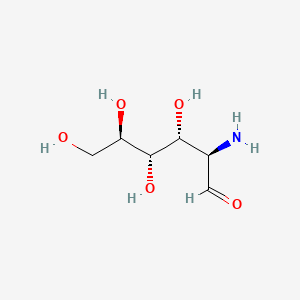
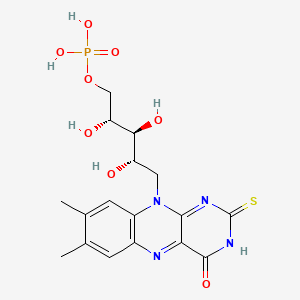
![4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide](/img/structure/B1230017.png)
